molecular formula C8H10Cl2NPS B14638441 [4-(Dimethylamino)phenyl]phosphonothioic dichloride CAS No. 53772-62-6

[4-(Dimethylamino)phenyl]phosphonothioic dichloride

Cat. No.: B14638441
CAS No.: 53772-62-6
M. Wt: 254.12 g/mol
InChI Key: BVFDIQLHRGIVIE-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)phenyl]phosphonothioic dichloride is an organophosphorus compound with the molecular formula C8H10Cl2NPS It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further bonded to a phosphonothioic dichloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)phenyl]phosphonothioic dichloride typically involves the reaction of 4-(dimethylamino)aniline with phosphorus pentachloride (PCl5) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-(Dimethylamino)aniline} + \text{PCl}_5 + \text{S} \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)phenyl]phosphonothioic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phosphonothioic dichloride group can be substituted by other nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphonothioic acid derivatives or reduction to form phosphine derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: The reaction is carried out in aqueous solutions, often under acidic or basic conditions to facilitate the hydrolysis process.

Major Products Formed

    Substitution Reactions: Substituted phosphonothioic dichloride derivatives.

    Oxidation Reactions: Phosphonothioic acid derivatives.

    Reduction Reactions: Phosphine derivatives.

    Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Dimethylamino)phenyl]phosphonothioic dichloride is used as a reagent in the synthesis of various organophosphorus compounds. It serves as a precursor for the preparation of phosphonothioic acid derivatives and other related compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein phosphorylation. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, this compound is explored for its potential use as a therapeutic agent. Its unique chemical properties may enable the development of novel drugs targeting specific molecular pathways.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and flame retardants.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)phenyl]phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The phosphonothioic dichloride group is particularly reactive, allowing the compound to act as an effective inhibitor or modifier of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonothioic dichloride: Similar structure but lacks the dimethylamino group.

    Dichlorophenylphosphine sulfide: Contains a phenyl group bonded to a phosphine sulfide group with two chlorine atoms.

    Phenylphosphonothionodichloridate: Similar to phenylphosphonothioic dichloride but with different substituents.

Uniqueness

The presence of the dimethylamino group in [4-(Dimethylamino)phenyl]phosphonothioic dichloride imparts unique chemical properties, such as increased nucleophilicity and reactivity

Properties

CAS No.

53772-62-6

Molecular Formula

C8H10Cl2NPS

Molecular Weight

254.12 g/mol

IUPAC Name

4-dichlorophosphinothioyl-N,N-dimethylaniline

InChI

InChI=1S/C8H10Cl2NPS/c1-11(2)7-3-5-8(6-4-7)12(9,10)13/h3-6H,1-2H3

InChI Key

BVFDIQLHRGIVIE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(=S)(Cl)Cl

Origin of Product

United States

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